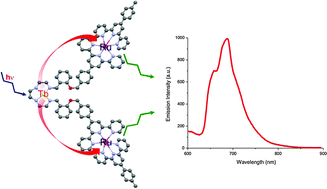A new heterometallic terbium(iii)–ruthenium(ii) complex and its terbium(iii)–zinc(ii) analog: syntheses, characterization, luminescence, and electrochemical properties†
New Journal of Chemistry Pub Date: 2015-03-19 DOI: 10.1039/C5NJ00082C
Abstract
Synthesis of a d–f heterometallic trinuclear complex [Tb(NO3)2(L2){Ru(ttpy)}2](PF6)5 (6) (L2 = N1,N2-bis(2-((Z)-2-(4-(2,2′:6′,2′′)-terpyridin-4′-yl-benzyloxy)benzylideneamino)ethyl)ethane-1,2-diamine; ttpy = 4′-tolyl-2,2′:6′,2′′-terpyridine) and intramolecular energy transfer from terbium(III) to ruthenium(II) at room temperature are reported. 2-(4-(2,2′:6′,2′′)-Terpyridin-4′-yl-benzyloxy)benzaldehyde (L1) is characterized by X-ray diffraction: triclinic, P![[1 with combining macron]](https://www.rsc.org/images/entities/char_0031_0304.gif) . The terbium(III) complex [Tb(NO3)2(L2)]NO3·5H2O (2) is synthesized by Schiff base condensation of triethylenetetraamine with L1 in the presence of Tb(NO3)3·5H2O as the template as well as by the reaction of the preformed Schiff base L2 with Tb(NO3)3·5H2O. The dinuclear complex [{Ru(ttpy)}2(L2)](PF6)4 (5) is synthesized by Schiff base condensation of triethylenetetraamine with the mononuclear complex [Ru(L1)(ttpy)](PF6)2 (4). The terbium(III) complex 2 exhibits a set of seven emission bands at 490, 545, 585, 622, 651, 668, and 684 nm characteristic of the 5D4 → 7F0–6 transitions of terbium(III). The TbIII–RuII d–f heterometallic complex 6 exhibits emission at 687 nm characteristic of the ruthenium(II) tolylterpyridine molecular components. Ruthenium(II) luminescence is sensitized at room temperature by intramolecular intercomponent energy transfer from the luminescent 5D4 metal centered excited state of terbium(III) to the 3MLCT state of ruthenium(II) with a concomitant increase in the ruthenium(II) luminescence lifetime of 1.20 ns. The TbIII–ZnII heterometallic assembly [Tb(NO3)2(L2){Zn(ttpy)}2](PF6)5 (7) exhibits emission bands characteristic of the terbium(III) center. The results indicate photoinduced intramolecular energy transfer from the ttpy moieties of the [Zn(ttpy)2]2+ molecular components to the terbium(III) center. This study demonstrates the use of the terpyridine derivative appended terbium(III) complex as a synthon for the construction of heterometallic d–f assemblies. The two ruthenium(II) centers of 6 undergo electrochemical oxidation at the same potential (the E1/2 for the Ru(II)/Ru(III) redox couple is 0.93 V) indicating their electrochemical equivalence.
. The terbium(III) complex [Tb(NO3)2(L2)]NO3·5H2O (2) is synthesized by Schiff base condensation of triethylenetetraamine with L1 in the presence of Tb(NO3)3·5H2O as the template as well as by the reaction of the preformed Schiff base L2 with Tb(NO3)3·5H2O. The dinuclear complex [{Ru(ttpy)}2(L2)](PF6)4 (5) is synthesized by Schiff base condensation of triethylenetetraamine with the mononuclear complex [Ru(L1)(ttpy)](PF6)2 (4). The terbium(III) complex 2 exhibits a set of seven emission bands at 490, 545, 585, 622, 651, 668, and 684 nm characteristic of the 5D4 → 7F0–6 transitions of terbium(III). The TbIII–RuII d–f heterometallic complex 6 exhibits emission at 687 nm characteristic of the ruthenium(II) tolylterpyridine molecular components. Ruthenium(II) luminescence is sensitized at room temperature by intramolecular intercomponent energy transfer from the luminescent 5D4 metal centered excited state of terbium(III) to the 3MLCT state of ruthenium(II) with a concomitant increase in the ruthenium(II) luminescence lifetime of 1.20 ns. The TbIII–ZnII heterometallic assembly [Tb(NO3)2(L2){Zn(ttpy)}2](PF6)5 (7) exhibits emission bands characteristic of the terbium(III) center. The results indicate photoinduced intramolecular energy transfer from the ttpy moieties of the [Zn(ttpy)2]2+ molecular components to the terbium(III) center. This study demonstrates the use of the terpyridine derivative appended terbium(III) complex as a synthon for the construction of heterometallic d–f assemblies. The two ruthenium(II) centers of 6 undergo electrochemical oxidation at the same potential (the E1/2 for the Ru(II)/Ru(III) redox couple is 0.93 V) indicating their electrochemical equivalence.


Recommended Literature
- [1] Unexpected metal-free synthesis of trifluoromethyl arenes via tandem coupling of dicyanoalkenes and conjugated fluorinated sulfinyl imines†
- [2] Back cover
- [3] Structural, optical and magnetic properties of pure and 3d metal dopant-incorporated SnO2 nanoparticles†
- [4] Asymmetric coupling of Au nanospheres on TiO2 nanochannel membranes for NIR-gated artificial ionic nanochannels†
- [5] A novel molecular descriptor for highly efficient (ϕTADF > 90%) transition metal TADF Au(iii) complexes†
- [6] In situ incorporation of a S, N doped carbon/sulfur composite for lithium sulfur batteries
- [7] Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature†
- [8] Raman spectroscopy as a process analytical technology tool for the understanding and the quantitative in-line monitoring of the homogenization process of a pharmaceutical suspension
- [9] Near-infrared light-responsive photothermal α-Fe2O3@Au/PDA core/shell nanostructure with on–off controllable anti-bacterial effects†
- [10] One-pot synthesis of 1,4-naphthoquinones and related structures with laccase










